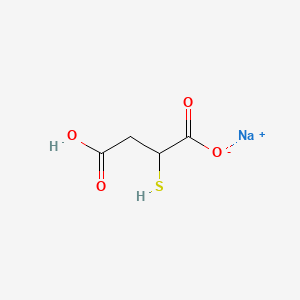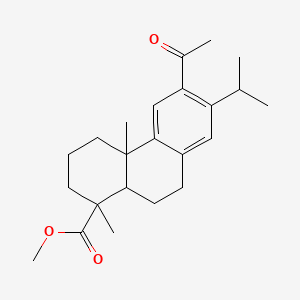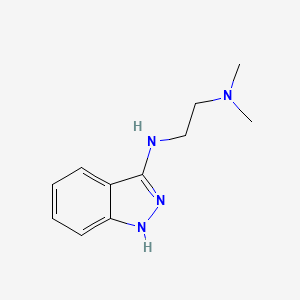
1,2-Ethanediamine, N,N-dimethyl-N'-(1H-indazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is a chemical compound that features a unique structure combining an ethylenediamine backbone with an indazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- typically involves the reaction of 1H-indazole with N,N-dimethylethylenediamine under specific conditions. The process may include:
Starting Materials: 1H-indazole and N,N-dimethylethylenediamine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction.
Temperature and Time: The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Purification Techniques: Employing advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Catalysis: It serves as a ligand in the preparation of metal complexes that function as catalysts in various chemical reactions.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in the case of medicinal applications.
類似化合物との比較
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but lacking the indazole moiety.
1H-Indazole: The indazole component of the compound, which is studied for its own biological activities.
Ethylenediamine Derivatives: Other derivatives of ethylenediamine with different substituents.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is unique due to the combination of the ethylenediamine backbone with the indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
82819-16-7 |
|---|---|
分子式 |
C11H16N4 |
分子量 |
204.27 g/mol |
IUPAC名 |
N-(1H-indazol-3-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16N4/c1-15(2)8-7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
InChIキー |
WGACVTNJAJTWFD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=NNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


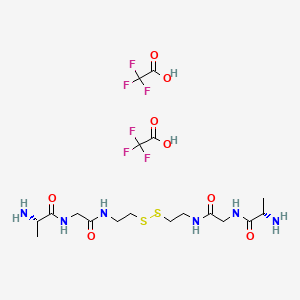

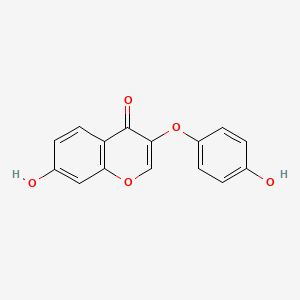

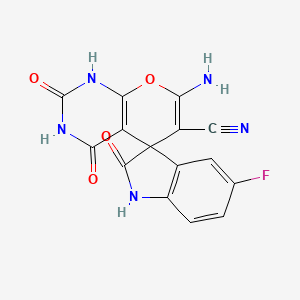
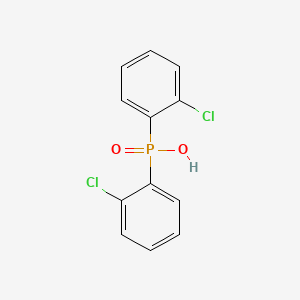
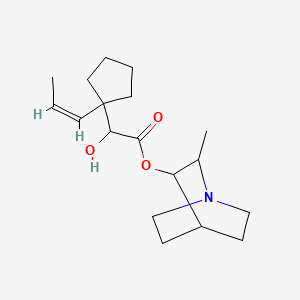
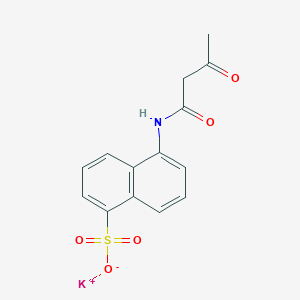
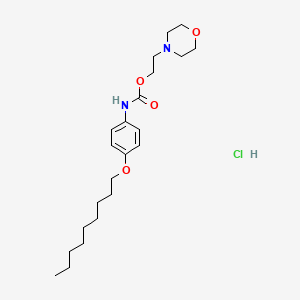
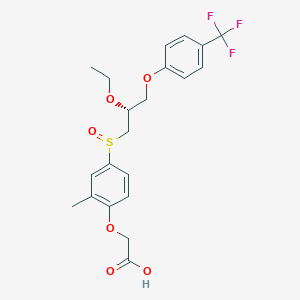

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
